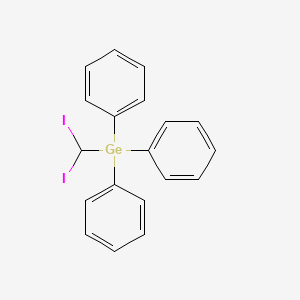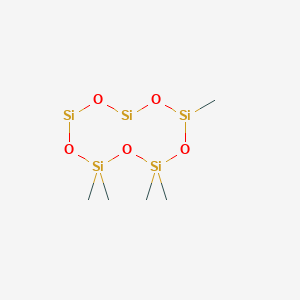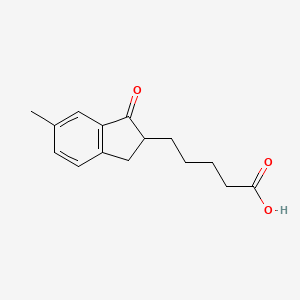
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is an organic compound with the molecular formula C14H18O3. This compound features an indanone moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The presence of a pentanoic acid side chain adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid typically involves the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylphenylacetic acid with acetic anhydride can yield 6-methylindanone.
Introduction of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction, where the indanone core reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid depends on its interaction with specific molecular targets. The indanone moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The pentanoic acid side chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylindanone: Shares the indanone core but lacks the pentanoic acid side chain.
Pentanoic Acid Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is unique due to the combination of the indanone core and the pentanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90239-52-4 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
5-(5-methyl-3-oxo-1,2-dihydroinden-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10-6-7-11-9-12(15(18)13(11)8-10)4-2-3-5-14(16)17/h6-8,12H,2-5,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
SZEXNANBOWNVLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC(C2=O)CCCCC(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


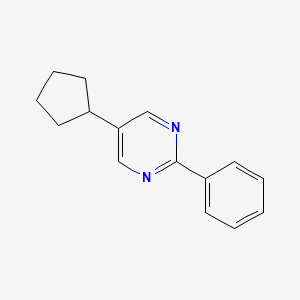
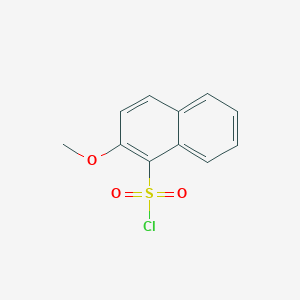
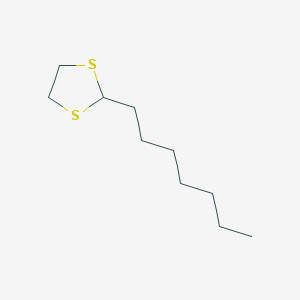

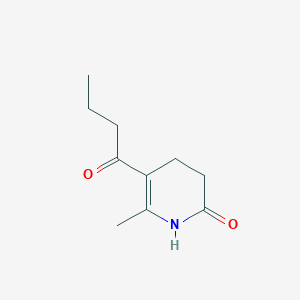
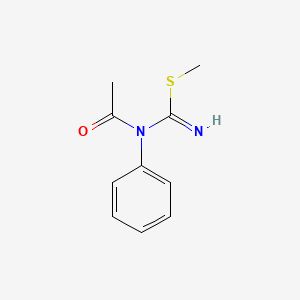
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
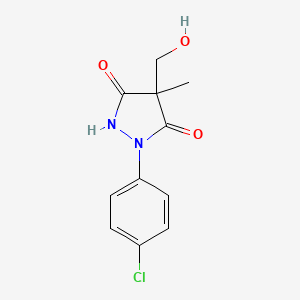
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
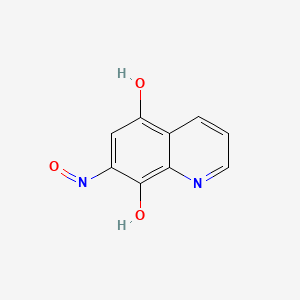
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
